DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE
Description
DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is a malonate derivative featuring a benzo[b]thiophene-3-ylmethyl group and an acetamido substituent. Its synthesis likely involves catalytic asymmetric methods, similar to Q-catalyzed reactions described in and , though specific conditions for introducing the acetamido group remain speculative .
Properties
IUPAC Name |
diethyl 2-acetamido-2-(1-benzothiophen-3-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-4-23-16(21)18(19-12(3)20,17(22)24-5-2)10-13-11-25-15-9-7-6-8-14(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXCOAFDJGTKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CSC2=CC=CC=C21)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296360 | |
| Record name | diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-20-9 | |
| Record name | NSC108952 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE typically involves:
- Preparation of diethyl acetamidomalonate or its derivatives as a key intermediate.
- Alkylation of this intermediate with a benzo(b)thiophene derivative, such as 3-chloromethylbenzo(b)thiophene.
- Use of appropriate bases and solvents to facilitate nucleophilic substitution and maintain reaction conditions.
Preparation of Diethyl Acetamidomalonate Intermediate
A patented method (CN104610082A) outlines a two-step preparation of acetamino diethyl malonate, which is a closely related intermediate:
Step 1: Formation of Nitroso-Group Diethyl Malonate
- React diethyl malonate with sodium nitrite in an organic solvent (e.g., methylene dichloride, trichloromethane, ethylene dichloride, or toluene).
- Acetic acid is added dropwise at 0–5 °C.
- The reaction mixture is warmed to 35–45 °C and stirred for 10–15 hours.
- After completion, the mixture is filtered to remove solids, and the solvent is recovered under reduced pressure to obtain nitroso-group diethyl malonate.
Step 2: Reductive Acylation to Acetamino Diethyl Malonate
- The nitroso intermediate is treated with acetic acid and acetic anhydride.
- Zinc powder is slowly added to carry out reductive acylation at 50–60 °C for 2 hours.
- Zinc acetate formed is filtered out.
- The filtrate is concentrated to recover acetic acid.
- The residue is recrystallized from purified water and dried to yield acetamino diethyl malonate.
Reaction Conditions and Ratios:
| Reagents | Molar Ratio (Step 1) | Molar Ratio (Step 2) | Temperature (Step 1) | Temperature (Step 2) |
|---|---|---|---|---|
| Diethyl malonate | 1 | - | 0–5 °C (acid addition), 35–45 °C (reaction) | - |
| Sodium nitrite | 1.5–2 | - | ||
| Acetic acid | 2–2.5 | 8–10 | ||
| Zinc powder | - | 2–2.5 | 40–50 °C | |
| Acetic anhydride | - | 2–2.5 |
This method achieves high purity and yield of the acetamino diethyl malonate intermediate, which is essential for subsequent alkylation steps.
Alkylation with 3-Chloromethylbenzo(b)thiophene
The key step to obtain this compound involves the alkylation of diethyl acetamidomalonate with 3-chloromethylbenzo(b)thiophene:
- Base Used: Sodium hydride (NaH) is employed to deprotonate the diethyl acetamidomalonate, generating a nucleophilic enolate.
- Solvent: N,N-Dimethylformamide (DMF) is used as the reaction medium due to its polar aprotic nature, which stabilizes charged intermediates and promotes nucleophilic substitution.
- Reaction Conditions:
- Stage 1: Diethyl acetamidomalonate is treated with sodium hydride in DMF at 20 °C for 0.5 hours.
- Stage 2: 3-chloromethylbenzo(b)thiophene is added, and the mixture is stirred at 20–60 °C for 7 hours.
- Yield: Approximately 80% yield of the target compound is reported under these conditions.
Summary Table of Preparation Steps
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Diethyl malonate + Sodium nitrite + Acetic acid in organic solvent (0–5 °C, then 35–45 °C, 10–15 h) | Formation of nitroso diethyl malonate intermediate | Nitroso diethyl malonate (oil) |
| 2 | Nitroso intermediate + Acetic acid + Acetic anhydride + Zinc powder (50–60 °C, 2 h) | Reductive acylation to acetamino diethyl malonate | Acetamino diethyl malonate (solid) |
| 3 | Acetamino diethyl malonate + Sodium hydride + 3-chloromethylbenzo(b)thiophene in DMF (20–60 °C, 7 h) | Alkylation to introduce benzo(b)thiophene moiety | This compound (80% yield) |
Research Findings and Notes
- The use of sodium hydride as a strong base is critical for efficient deprotonation and subsequent nucleophilic substitution.
- DMF as a solvent provides an optimal environment for the alkylation step, balancing solubility and reactivity.
- Temperature control is essential to avoid side reactions and decomposition, especially during the reductive acylation and alkylation stages.
- The zinc powder-mediated reductive acylation is a selective method to convert nitroso intermediates to acetamido derivatives with high purity.
- Recrystallization from purified water ensures removal of inorganic salts and impurities, improving the final product quality.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: with a molar mass of 363.43 g/mol. It features a benzo(b)thiophene moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The structure includes an acetamido group and a malonate ester, contributing to its reactivity and potential therapeutic effects.
Pharmacological Applications
-
Anticonvulsant Activity
- Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate has been investigated for its anticonvulsant properties. Similar compounds have shown efficacy in seizure models, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) indicates that modifications to the thiophene ring can enhance anticonvulsant activity, making it a candidate for further research in epilepsy treatment .
- Inhibition of Voltage-Gated Sodium Channels
- Potential as BET Bromodomain Inhibitors
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo(b)thiophene moiety into a malonate framework. Variations in the synthetic pathway can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Acetamide + Malonate | Formation of acetamido derivative |
| 2 | Alkylation | Benzo(b)thiophene derivative | Introduction of thiophene group |
| 3 | Esterification | Alcohol + Acid Chloride | Final product formation |
Case Studies
- Anticonvulsant Efficacy
- Cancer Treatment Potential
Mechanism of Action
The mechanism of action of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related malonate derivatives in terms of substituents, physical properties, and stereochemical outcomes. Key analogs from the evidence include:
Table 1: Structural and Physical Property Comparison
Key Observations:
Substituent Effects on Melting Points Chloro-substituted analogs (e.g., 5fc) exhibit higher melting points (113–115°C) compared to methoxy-substituted derivatives (74–76°C for 5jc), likely due to stronger intermolecular forces from the electronegative chlorine atom .
Stereochemical Purity
- Q-catalyzed reactions in and achieve stereochemical purities of 80–99%, influenced by substituent steric/electronic effects. The acetamido group in the target compound could enhance stereoselectivity due to its hydrogen-bonding capacity, though this requires experimental validation .
Synthetic Yields Yields for diethyl derivatives (e.g., 5jc, 5fc) range from 76–81%, consistent with efficient catalytic methods.
Solubility and Reactivity The benzo[b]thiophene moiety enhances lipophilicity, while the acetamido group increases polarity. This balance may improve solubility in organic solvents compared to purely aromatic (e.g., 5hc) or aliphatic (e.g., ) derivatives.
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- However, the acetamido group’s bulk may require optimized catalyst loading or reaction time .
- Biological Relevance: Benzo[b]thiophene derivatives are explored for pharmaceutical applications (e.g., kinase inhibition). The acetamido group in the target compound could enhance binding to biological targets compared to amino or alkoxy analogs .
- Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 5fc) suggest the target compound’s stability could be modulated by substituent electronegativity .
Biological Activity
Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzo(b)thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that compounds containing thiophene structures can interact with various biological targets. Notably, benzo(b)thiophenes have been identified as agonists of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and regulating xenobiotic metabolism .
- Aryl Hydrocarbon Receptor (AhR) Activation :
-
Antioxidant Properties :
- Compounds derived from benzo(b)thiophenes have shown antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting against various diseases, including cancer and neurodegenerative disorders.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific data on this compound is limited.
In Vitro Studies
A study investigating various benzo(b)thiophene derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential anticancer properties . Although specific data on this compound was not highlighted, the structural similarities imply potential efficacy.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | AhR activation |
| Compound B | MCF7 | 20 | Antioxidant activity |
| Diethyl 2-acetamido... | TBD | TBD | TBD |
Environmental Impact Studies
Research on polycyclic aromatic sulfur heterocyclic compounds (PASHs), which include derivatives of benzo(b)thiophenes, indicates that these compounds can significantly impact environmental health due to their persistence and toxicity in various matrices such as sediments and particulate matter .
Q & A
Q. What are the key steps in synthesizing DIETHYL 2-ACETAMIDO-2-(BENZO[B]THIOPHENE-3-YLMETHYL)MALONATE?
The synthesis typically involves:
- Catalyzed asymmetric reactions : Using Q-type catalysts (10 mol%) at 25°C for 72–96 hours to achieve enantioselective formation .
- Precursor activation : Reacting benzo[b]thiophene derivatives with malonate esters under controlled conditions to introduce the acetamido group.
- Work-up and isolation : Precipitation by ice/water quenching, followed by filtration to collect the solid product .
Q. How is the compound purified post-synthesis?
Q. What spectroscopic methods confirm the compound’s structure?
- NMR : - and -NMR identify chemical shifts for the benzo[b]thiophene (δ 7.2–7.8 ppm) and malonate ester groups (δ 4.2–4.4 ppm for ethoxy groups) .
- Mass spectrometry : ESI-MS or HREI confirms molecular weight (e.g., [M+H] at m/z 523.1) .
- IR spectroscopy : Absorptions at 1720–1740 cm (ester C=O) and 1650 cm (amide C=O) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity?
- Catalyst screening : Test chiral catalysts beyond Q-type (e.g., BINOL derivatives) to enhance stereoselectivity.
- Temperature modulation : Lower temperatures (e.g., 0–10°C) may reduce racemization.
- Reaction time : Extending beyond 96 hours may increase yield but risks side reactions (e.g., hydrolysis of esters) .
Q. Table 1: Impact of Reaction Time on Enantiomeric Purity
| Reaction Time (h) | Yield (%) | Enantiomeric Purity (%) (HPLC) |
|---|---|---|
| 72 | 76 | 82.0 |
| 96 | 75 | 80.0 |
Q. How should researchers resolve contradictions in stereochemical outcomes when enantiomeric purity is lower than expected?
- HPLC method refinement : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to improve resolution .
- Kinetic analysis : Monitor reaction progress via -NMR to identify intermediates causing racemization.
- Computational modeling : DFT calculations can predict steric and electronic factors affecting enantioselectivity.
Q. What mechanistic insights exist for the role of Q catalyst in the synthesis?
Q. How can researchers evaluate the compound’s reactivity in heterocycle formation?
Q. What experimental designs are suitable for studying substituent effects on bioactivity?
- SAR studies : Synthesize analogs with substituted benzo[b]thiophene (e.g., 6-methoxy or 6-chloro groups) and compare antioxidant/anti-inflammatory activities via assays like DPPH radical scavenging .
- Docking studies : Model interactions with target proteins (e.g., COX-2) to prioritize substituents for synthesis.
Q. How can byproduct formation be mitigated during scale-up?
Q. What methodologies assess environmental and safety risks during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
